4,4'-Azoxydiphenetole
Overview
Description
4,4’-Azoxydiphenetole is an organic compound with the molecular formula C16H18N2O3This compound appears as orange-yellow to orange crystals or crystalline powder . It is primarily used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
4,4’-Azoxydiphenetole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
4,4’-Azoxydiphenetole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azoxydiphenetole typically involves the oxidation of 4,4’-diethoxydiphenylamine. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of 4,4’-Azoxydiphenetole follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization from solvents like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4,4’-Azoxydiphenetole undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: It can be reduced to form 4,4’-diethoxydiphenylamine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: 4,4’-diethoxydiphenylamine.
Substitution: Products with substituted functional groups in place of the ethoxy groups.
Mechanism of Action
The mechanism of action of 4,4’-Azoxydiphenetole involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
4,4’-Azoxydiphenetole can be compared with other similar compounds such as:
4,4’-Azoxybenzene: Similar structure but lacks the ethoxy groups.
4,4’-Diethoxyazoxybenzene: Similar structure with ethoxy groups at different positions.
4,4’-Di-n-octyloxyazoxybenzene: Similar structure with longer alkoxy chains.
Uniqueness
4,4’-Azoxydiphenetole is unique due to its specific ethoxy substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICZVHSJNKDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-83-0 | |
Record name | 4,4'-Azoxydiphenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, bis(4-ethoxyphenyl)-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-azoxyphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different crystalline phases observed in 4,4'-Azoxydiphenetole and how are they characterized?
A1: this compound exhibits two distinct crystalline phases:
- Phase I: This phase, also referred to as the modulated phase, crystallizes in the monoclinic system. It belongs to either the C2/c or Cc space group. []
- Phase II: This normal phase adopts a triclinic system and belongs to the P1 space group. The structure of Phase II has been refined to a resolution of 0.07 Å. []
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